4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
Description
This compound is a structurally complex hydrazone derivative characterized by a naphthylamino-oxoacetyl carbohydrazonoyl core linked to a phenyl 2-fluorobenzoate ester. Its molecular formula is C₂₆H₁₈FN₃O₄, with a molecular weight of 455.44 g/mol (derived from C=26, H=18, F=1, N=3, O=4 stoichiometry) . Key structural features include:
- An oxoacetyl carbohydrazonoyl moiety enabling tautomerism and coordination with metal ions.
- A 2-fluorobenzoate ester introducing electron-withdrawing effects and steric constraints.
The fluorine atom at the ortho position of the benzoate group enhances electrophilicity and may influence metabolic stability or binding affinity in biological systems.
Properties
CAS No. |
765281-83-2 |
|---|---|
Molecular Formula |
C26H18FN3O4 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C26H18FN3O4/c27-22-10-4-3-9-21(22)26(33)34-19-14-12-17(13-15-19)16-28-30-25(32)24(31)29-23-11-5-7-18-6-1-2-8-20(18)23/h1-16H,(H,29,31)(H,30,32)/b28-16+ |
InChI Key |
GAYBVCROXXGKGJ-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Naphthylamino Intermediate: The reaction begins with the formation of the naphthylamino intermediate by reacting 1-naphthylamine with an appropriate acylating agent under controlled conditions.
Oxoacetylation: The naphthylamino intermediate is then subjected to oxoacetylation using an oxoacetylating reagent, such as acetic anhydride, in the presence of a catalyst.
Carbohydrazonoylation: The oxoacetylated intermediate is further reacted with a carbohydrazonoylating agent, such as hydrazine hydrate, to introduce the carbohydrazonoyl group.
Fluorobenzoate Formation: Finally, the compound is esterified with 2-fluorobenzoic acid in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural motifs but differ in substituents, enabling comparative analysis of structure-property relationships:
Table 1: Key Structural and Physical Properties of Analogues
Substituent Effects on Electronic and Steric Properties
- Halogenated Benzoates: The target compound’s 2-fluorobenzoate group introduces strong electron-withdrawing effects compared to 4-chlorobenzoate (769153-15-3) or 4-bromobenzoate derivatives.
- Alkoxy Substituents : The ethoxy (CID 9635171) and propoxy (MFCD05720711) groups increase hydrophobicity and steric bulk, which may reduce solubility in polar solvents but improve lipid membrane permeability .
- Sulfonylidene vs. Carbohydrazonoyl Cores: Compound 1f (from ) replaces the carbohydrazonoyl moiety with a sulfonylidene group, reducing hydrogen-bonding capacity but enhancing thermal stability (mp = 137–138°C).
Spectroscopic and Computational Insights
- NMR Data : The target compound’s ¹H/¹³C NMR spectra would likely show distinct shifts for the ortho-fluorine (δ ~120–125 ppm for ¹³C-F) compared to para-substituted analogues (e.g., 4-propoxybenzoate in ).
- DFT Studies : Comparative DFT analyses (e.g., ) suggest that electron-withdrawing substituents (e.g., F, Cl) lower the LUMO energy of hydrazone derivatives, enhancing electrophilicity and catalytic activity in metal-complexed systems.
Biological Activity
The compound 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is an organic molecule with potential biological activities that merit detailed exploration. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C26H19FN3O4
- CAS Number : 765281-83-2
- Molecular Weight : 461.44 g/mol
Structure
The structure of this compound features a naphthylamino moiety linked to a phenyl group through a hydrazone bond. The presence of a fluorine atom in the benzoate ring may influence its biological properties, particularly in terms of lipophilicity and receptor interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Antioxidant Activity : These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Effects : Studies suggest potential efficacy against various bacterial strains, possibly due to interference with bacterial cell wall synthesis or function.
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
Case Studies and Research Findings
- Antioxidant Activity :
- Antimicrobial Efficacy :
- Anticancer Potential :
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
